molecular formula C7H6N2OS B8751980 Thiazolo[4,5-c]pyridin-2-ylmethanol

Thiazolo[4,5-c]pyridin-2-ylmethanol

Cat. No.: B8751980
M. Wt: 166.20 g/mol
InChI Key: SMBQNZCADOLJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[4,5-c]pyridin-2-ylmethanol is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

[1,3]thiazolo[4,5-c]pyridin-2-ylmethanol

InChI

InChI=1S/C7H6N2OS/c10-4-7-9-5-3-8-2-1-6(5)11-7/h1-3,10H,4H2

InChI Key

SMBQNZCADOLJCR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC(=N2)CO

Origin of Product

United States

The Significance of Fused Nitrogen Sulfur Heterocyclic Systems in Advanced Organic Chemistry

Fused nitrogen-sulfur heterocyclic systems represent a cornerstone of modern organic chemistry, finding extensive application in medicinal chemistry and materials science. mdpi.commsu.edu These molecular frameworks, which incorporate both nitrogen and sulfur atoms within a fused ring structure, exhibit unique electronic properties and three-dimensional shapes that make them ideal scaffolds for the design of new therapeutic agents and functional materials. mdpi.commsu.edu The presence of both electron-rich sulfur and electron-deficient nitrogen atoms within the same molecule imparts a distinct reactivity and potential for diverse chemical modifications.

The versatility of these systems stems from their ability to interact with a wide range of biological targets. This has led to the development of numerous compounds with a broad spectrum of pharmacological activities. documentsdelivered.com The structural rigidity and defined stereochemistry of fused heterocycles also allow for precise positioning of functional groups, a critical factor in optimizing molecular interactions and biological activity.

An Overview of Thiazolopyridine Core Structures in Chemical Synthesis and Research

Within the vast family of nitrogen-sulfur heterocycles, thiazolopyridines have garnered substantial interest from the scientific community. These structures, which consist of a thiazole (B1198619) ring fused to a pyridine (B92270) ring, exist as several isomers, including thiazolo[4,5-b]pyridine (B1357651), thiazolo[5,4-b]pyridine (B1319707), thiazolo[4,5-c]pyridine (B1315820), and thiazolo[5,4-c]pyridine. researchgate.netnih.gov Each isomeric scaffold presents a unique spatial arrangement of nitrogen and sulfur atoms, influencing its chemical properties and biological activity.

Researchers have developed various synthetic strategies to access these core structures, often involving the cyclization of appropriately substituted pyridine and thiazole precursors. nih.gov The functionalization of the thiazolopyridine scaffold at different positions has been a key focus of research, enabling the exploration of structure-activity relationships and the development of compounds with tailored properties. nih.govnih.gov For instance, the introduction of different substituents can modulate the molecule's electronic and steric characteristics, thereby fine-tuning its interaction with specific biological targets. nih.gov The thiazolopyridine framework has been identified as a "privileged scaffold" in drug discovery, meaning it is a recurring structural motif in a variety of biologically active compounds. documentsdelivered.com

Specific Academic and Research Interest in Thiazolo 4,5 C Pyridin 2 Ylmethanol

Strategic Approaches to the Thiazolo[4,5-c]pyridine Bicyclic Core Construction

The assembly of the fused thiazolo[4,5-c]pyridine system can be achieved through various strategic approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope. These strategies primarily involve either building the pyridine (B92270) ring onto a pre-existing thiazole or vice versa, as well as convergent multi-component and cascade reactions.

Annulation Protocols for the Pyridine Ring onto a Thiazole Moiety

A prevalent strategy for constructing the thiazolo[4,5-c]pyridine scaffold involves the annulation of a pyridine ring onto a functionalized thiazole precursor. osi.lv This approach often utilizes condensation reactions to form the six-membered pyridine ring.

One notable method involves the reaction of 2-aminothiazole (B372263) derivatives with α,β-unsaturated carbonyl compounds. For instance, the Friedländer annulation, a classic method for quinoline (B57606) synthesis, has been adapted for the solid-phase synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives. researchgate.netnih.gov This involves the reaction of a resin-bound 2-aminothiazole with an α-methylene ketone, leading to the formation of the fused pyridine ring.

Another approach utilizes 4-iminothiazolidin-2-one as a versatile precursor. Its reaction with β-dicarbonyl compounds in the presence of a base like sodium methoxide (B1231860) can yield 3H-thiazolo[4,5-b]pyridin-2-ones. dmed.org.ua Similarly, reactions with chalcones or their derivatives can produce 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones. dmed.org.ua

The following table summarizes key findings for these annulation protocols:

Thiazole PrecursorReagentConditionsProductRef.
Resin-bound 2-aminothiazoleα-Methylene ketoneMicrowave irradiationThiazolo[4,5-b]pyridine resin researchgate.netnih.gov
4-Iminothiazolidin-2-oneβ-Dicarbonyl compoundMeONa3H-Thiazolo[4,5-b]pyridin-2-one dmed.org.ua
4-Iminothiazolidin-2-oneChalcone-5,7-Diaryl-3H-thiazolo[4,5-b]pyridin-2-one dmed.org.ua

Cyclization Methods for the Thiazole Ring onto a Pyridine Framework

An alternative and equally important strategy involves the construction of the thiazole ring onto a pre-existing pyridine scaffold. dmed.org.ua This approach often starts with appropriately substituted pyridine derivatives that undergo cyclization to form the fused five-membered thiazole ring.

A common method begins with the acylation of a pyridin-2-amine, followed by thionation and subsequent oxidative cyclization. For example, the reaction of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with phosphorus pentasulfide (P2S5) and then potassium ferricyanide, yields 2-(furan-2-yl)thiazolo[4,5-b]pyridine. dmed.org.ua

Another versatile method involves the reaction of 2-chloro-3,5-dinitropyridine (B146277) with a thiol, such as 3-methyl-1,2,4-triazole-5-thiol, followed by base-induced intramolecular cyclization to afford a nitro-substituted thiazolo[4,5-b]pyridine derivative. dmed.org.ua

Key findings for these cyclization methods are presented in the table below:

Pyridine PrecursorReagentsConditionsProductRef.
Pyridin-2-amine1. Furan-2-carbonyl chloride2. P2S53. K3[Fe(CN)6]1. Propan-2-ol2. Toluene3. Alkaline medium2-(Furan-2-yl)thiazolo[4,5-b]pyridine dmed.org.ua
2-Chloro-3,5-dinitropyridine1. 3-Methyl-1,2,4-triazole-5-thiol, Na2CO32. Na2CO3 or Et3N1. -2. Heating2-Methyl-7-nitro researchgate.netdmed.org.uanih.govtriazolo[5',1':2,3]thiazolo[4,5-b]pyridine dmed.org.ua

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex heterocyclic systems like thiazolo[4,5-c]pyridines. researchgate.netnih.govnih.gov These one-pot reactions combine three or more starting materials to generate the target scaffold in a single synthetic operation.

A notable example is a three-component condensation of a 2-aminothiazole derivative, an appropriate aldehyde, and Meldrum's acid, which can produce 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua Another MCR involves the reaction of 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile, and an aldehyde to yield highly substituted thiazolo[4,5-b]pyridines. dmed.org.ua

The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has also been utilized, although it can sometimes lead to unusual products like furo[2,3-c]pyridines instead of the expected imidazo-fused systems. nih.gov

The following table highlights examples of MCR strategies:

ComponentsConditionsProductRef.
2-Aminothiazole derivative, Aldehyde, Meldrum's acidAcONa, N-methylmorpholine6,7-Dihydro-4H-thiazolo[4,5-b]pyridin-5-one dmed.org.ua
Substituted thiazol-4(5H)-one, Malononitrile, Aldehyde1,4-DioxaneSubstituted 5-amino-4,7-dihydrothiazolo[4,5-b]pyridine-6-carbonitrile dmed.org.ua

Cascade and Domino Reaction Sequences for Fused System Formation

Cascade and domino reactions provide an elegant and powerful tool for the construction of fused heterocyclic systems by forming multiple bonds in a single, uninterrupted sequence. nih.govrsc.orgrsc.orgnih.govresearchgate.net These reactions avoid the isolation of intermediates, leading to increased efficiency and reduced waste.

A five-component cascade reaction has been developed for the synthesis of highly functionalized 3,7-dihydro-2H-thiazolo[3,2-a]pyridine derivatives. rsc.orgrsc.orgresearchgate.net This reaction utilizes cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride in a domino sequence involving N,S-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and N-cyclization. rsc.orgrsc.orgresearchgate.net

Another example is a one-pot Michael addition and cyclo-elimination cascade. This involves an initial Knoevenagel reaction to form an α,β-unsaturated ketone intermediate, which then undergoes a Michael addition followed by intramolecular cyclization and elimination to afford the thiazolo[4,5-b]pyridine core. dmed.org.ua

Key features of these cascade reactions are summarized below:

Reaction TypeStarting MaterialsKey StepsProductRef.
Five-component cascadeCyanoacetohydrazide, Acetophenone, Aldehyde, Nitroketene N,S-acetal precursor, Cysteamine HClN,S-acetal formation, Knoevenagel, Michael addition, Tautomerization, N-cyclization5-Amino-7-(aryl)-8-nitro-N'-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide rsc.orgrsc.orgresearchgate.net
Michael addition-cyclo-elimination cascade3-Benzyl-4-thiazolidine-2-thione, Aromatic aldehyde, Malononitrile or Ethyl cyanoacetateKnoevenagel, Michael addition, Intramolecular cyclization-eliminationSubstituted thiazolo[4,5-b]pyridine dmed.org.ua

Precision Installation and Transformation of the 2-ylmethanol Substituent

Once the thiazolo[4,5-c]pyridine core is assembled, the next critical step is the introduction of the 2-ylmethanol group. This can be achieved through direct synthetic routes or by the transformation of a pre-existing functional group at the 2-position.

Direct Synthetic Routes for Methanol (B129727) Group Incorporation

Directly introducing a methanol group or a suitable precursor onto the thiazolo[4,5-c]pyridine ring system at the 2-position is a key synthetic challenge. While specific literature detailing the direct synthesis of this compound is not extensively available in the provided search results, general methodologies for the functionalization of thiazole rings can be inferred.

One potential strategy could involve the use of a 2-lithiated or 2-Grignard derivative of the thiazolo[4,5-c]pyridine core, which could then react with formaldehyde (B43269) to introduce the hydroxymethyl group. However, the synthesis of such organometallic intermediates would require careful control of reaction conditions to avoid side reactions.

Alternatively, a 2-halothiazolo[4,5-c]pyridine derivative could serve as a precursor. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable organoboron or organotin reagent bearing a protected hydroxymethyl group, could be employed. Subsequent deprotection would then yield the desired 2-ylmethanol derivative.

Further research is needed to delineate specific and optimized protocols for the direct and efficient installation of the 2-ylmethanol substituent onto the thiazolo[4,5-c]pyridine scaffold.

Post-Cyclization Functionalization and Derivatization at C-2

Once the core Thiazolo[4,5-c]pyridine heterocyclic system is assembled, the introduction of a hydroxymethyl group at the C-2 position is a key step to afford the target compound, this compound. Direct synthesis of the target molecule is challenging; therefore, post-cyclization functionalization of a pre-formed scaffold is a more common and versatile strategy.

One plausible synthetic route begins with the precursor 2-methylthiazolo[4,5-c]pyridine. uni.lu The methyl group at the C-2 position is a suitable handle for further chemical modification. The transformation of this methyl group into a primary alcohol can be achieved through various oxidation methods. For instance, selenium dioxide (SeO₂) oxidation is a classic method for converting activated methyl groups to aldehydes, which can then be subsequently reduced to the desired alcohol. Alternatively, more modern and milder reagents like o-Iodoxybenzoic acid (IBX) can be employed for the direct oxidation of primary C-H bonds adjacent to a heterocyclic ring. harvard.edu IBX is known for its mild conditions and compatibility with various functional groups, including pyridine rings. harvard.edu

Another powerful strategy for functionalizing the Thiazolo[4,5-c]pyridine core involves direct C-H activation. Recent studies have demonstrated that the parent, unsubstituted Thiazolo[4,5-c]pyridine can undergo direct C-H coupling reactions. researchgate.net This opens up possibilities for introducing various substituents at specific positions. For the synthesis of the target alcohol, a C-H activation/borylation reaction at the C-2 position could be envisioned, followed by oxidation of the resulting boronate ester to the hydroxyl group.

Alternatively, the C-2 position can be functionalized by starting with a different precursor, such as 2-aminothiazolo[4,5-c]pyridine. The amino group can be converted to a more versatile functional group via diazotization. For example, treatment with nitrous acid could yield a diazonium salt, which can then be subjected to a Sandmeyer-type reaction or a related copper-catalyzed hydroxylation to install the required alcohol functionality.

These derivatization strategies highlight the adaptability of the thiazolopyridine scaffold, allowing for the introduction of the key methanol group after the core heterocyclic structure has been established.

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds to minimize environmental impact, reduce waste, and improve safety and efficiency. researchgate.net The synthesis of this compound and its precursors can benefit significantly from these approaches.

The choice of solvent is a critical factor in green synthesis. Traditional organic syntheses often rely on volatile organic compounds (VOCs) that are hazardous and environmentally persistent. Research into the synthesis of thiazoles and related heterocycles has identified several greener alternatives. bohrium.commdpi.com

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Several syntheses of thiazole derivatives have been successfully performed in aqueous media, often leading to simplified workup procedures. mdpi.combepls.com Polyethylene glycol (PEG) and deep eutectic solvents (DES) have also emerged as highly effective and recyclable media. bepls.comrsc.org For example, a combination of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly), a biodegradable DES, has been used as an efficient solvent for the Hantzsch thiazole synthesis, offering high yields and mild reaction conditions. rsc.org Bio-derived solvents represent another frontier; for instance, sabinene, a monoterpene derived from biomass, has been successfully employed as a green solvent for the synthesis of thiazolo[5,4-b]pyridines, demonstrating its potential applicability to related isomers. researchgate.net

Table 1: Comparison of Solvents in Thiazole and Thiazolopyridine Synthesis

Solvent SystemReaction TypeKey AdvantagesYield RangeReference
Water (H₂O)Multicomponent synthesis of trisubstituted thiazolesNon-toxic, non-flammable, readily availableGood to Very Good bepls.com
PEG-400Synthesis of 2-aminothiazolesRecyclable, thermally stable, simple protocol87-96% bepls.com
Choline Chloride/Glycerol (DES)Hantzsch synthesis of ferrocene-based thiazolesBiodegradable, low viscosity, non-toxic, high yields~73% rsc.org
Ionic Liquids (e.g., [BMIM]BF₄)Synthesis of substituted thiophenesRecyclable catalyst/solvent system67-81% mdpi.com

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. researchgate.net By directly coupling with the polar molecules in a reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times, suppress side reactions, and often increase product yields. nih.govnih.gov

This technology is highly applicable to the synthesis of thiazolopyridine scaffolds. Numerous studies have demonstrated the successful application of microwave heating to multicomponent reactions for constructing thiazole and fused pyrimidine (B1678525) rings. bepls.comnih.govclockss.orgorganic-chemistry.org For example, the synthesis of 5H-thiazolo[3,2-a]pyrimidine derivatives via a one-pot, three-component reaction saw a significant improvement under microwave conditions. clockss.org While conventional heating required 48 hours to achieve a 30% yield, microwave irradiation at 350 W and 80°C produced the desired product in 89% yield in just 30 minutes. clockss.org Similarly, other syntheses of thiazolopyrimidine derivatives reported yield increases of 17-23% and drastic reductions in reaction time from hours to minutes when switching from conventional to microwave heating. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazolopyrimidine Derivatives

Compound TypeMethodReaction TimeYield (%)Reference
Thiazolo[3,2-a]pyrimidinesConventional (Reflux)24 h42-55 nih.gov
Microwave8 min69-88
Thiazolo[3,2-a:4,5-d']dipyrimidinesConventional (Reflux)10-12 h65-72 nih.gov
Microwave10-15 min85-92
Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylateConventional (Reflux)48 h~30 clockss.org
Microwave (350W, 80°C)30 min89

The application of these green principles—utilizing benign solvents and efficient energy sources—provides a more sustainable and effective pathway toward the synthesis of this compound.

Control of Regioselectivity and Optimization of Reaction Yields in this compound Synthesis

The synthesis of thiazolopyridines can result in several different isomers (e.g., [4,5-b], [5,4-b], [4,5-c]), and controlling the regioselectivity to exclusively form the desired Thiazolo[4,5-c]pyridine skeleton is paramount. The regiochemical outcome is primarily dictated by the substitution pattern of the pyridine precursor.

To construct the Thiazolo[4,5-c]pyridine ring system, the key is to start with a pyridine derivative where the reactive groups are positioned to facilitate annulation of the thiazole ring across the 4- and 5-positions of the pyridine. A common and effective strategy involves the reaction of a 3-amino-4-halopyridine (e.g., 3-amino-4-chloropyridine) with a suitable sulfur-containing reagent. For instance, reaction with a thioamide or thiourea (B124793) derivative under cyclization conditions, such as the Hantzsch thiazole synthesis or related methods, will lead to the desired [4,5-c] fusion. In contrast, using a 2-amino-3-halopyridine would lead to the Thiazolo[4,5-b] isomer, while a 3-amino-2-halopyridine would yield the Thiazolo[5,4-b] isomer. dmed.org.uanih.gov One reported method describes the one-step synthesis of Thiazolo[5,4-c]pyridine derivatives from an appropriately substituted chloronitropyridine and a thioamide or thiourea, highlighting the importance of the starting material's substitution pattern. researchgate.net

Optimization of reaction yields for the target molecule involves careful control over several parameters:

Catalyst: The choice of catalyst, if required, can significantly impact yield. For cyclization reactions, both acid and base catalysts are commonly employed. For instance, in multicomponent reactions leading to thiazolopyridines, a catalytic amount of N-methylmorpholine has been shown to be effective. dmed.org.ua

Temperature: Reaction temperature must be carefully optimized. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired side products or decomposition, especially in complex heterocyclic systems. Microwave-assisted synthesis allows for precise temperature control, which can be crucial for maximizing yield. clockss.org

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to ensure the reaction is allowed to proceed to completion without the formation of degradation products from extended reaction times.

Stoichiometry: The molar ratio of reactants is critical. In multicomponent reactions, using a slight excess of one reactant can sometimes drive the reaction to completion and improve yields.

By selecting a pyridine starting material with the correct 4,5-substitution pattern and meticulously optimizing reaction conditions, the regioselective synthesis of the Thiazolo[4,5-c]pyridine core can be achieved with high efficiency, paving the way for its subsequent conversion to this compound.

Reactivity Profiles of the Thiazole Heterocyclic Ring

The thiazole ring in this compound is an aromatic, five-membered heterocycle containing sulfur and nitrogen atoms. Its reactivity is influenced by the electron-donating effect of the sulfur atom and the electron-withdrawing nature of the nitrogen atom, as well as the fusion to the pyridine ring.

Electrophilic Substitution Pathways

The thiazole ring is generally susceptible to electrophilic attack, with the position of substitution being influenced by the existing substituents. For thiazoles, electrophilic substitution typically occurs at the C5 position, which is the most electron-rich carbon atom. However, the presence of the fused pyridine ring and the 2-methanol group can influence the regioselectivity of these reactions. While specific studies on the electrophilic substitution of this compound are limited, reactions on related thiazolopyridine systems suggest that direct functionalization is possible under specific conditions. For instance, bromination of pyridine-N-oxides with bromine and fuming sulfuric acid has been shown to yield various bromo-substituted products. researchgate.net

Reaction Reagent(s) Typical Conditions Expected Product(s)
BrominationBr₂, Fuming H₂SO₄Elevated temperaturesBromo-substituted thiazolo[4,5-c]pyridine
NitrationHNO₃, H₂SO₄Controlled temperaturesNitro-substituted thiazolo[4,5-c]pyridine

This table presents expected reactions based on the general reactivity of thiazole and pyridine rings; specific experimental data for this compound is not extensively available.

Nucleophilic Substitution Reactions

The thiazole ring itself is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or when a good leaving group is present. The C2 position of the thiazole ring is the most susceptible to nucleophilic substitution. In the case of this compound, the methanol group at the C2 position is not a good leaving group. However, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution.

Reactivity Profiles of the Pyridine Heterocyclic Ring

The pyridine ring is an electron-deficient heterocycle, which makes it generally less reactive towards electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (C4 and C6 in the context of the thiazolo[4,5-c]pyridine system).

Functional Group Interconversions on the Pyridine Moiety

Functionalization of the pyridine ring of the thiazolo[4,5-c]pyridine scaffold can be achieved through various methods. One common strategy involves the initial N-oxidation of the pyridine nitrogen. This activation facilitates subsequent reactions. For instance, functionalization at the 4- and 6-positions of the parent thiazolo[4,5-c]pyridine has been achieved via the corresponding pyrido N-oxides. researchgate.net Direct C-H coupling reactions have also been employed to introduce new substituents onto the thiazolo[4,5-c]pyridine core. researchgate.net

Heteroatom-Directed Chemical Transformations

The nitrogen atom of the pyridine ring can direct chemical transformations, often through coordination with a metal catalyst. While specific examples for this compound are not abundant in the literature, related thiazolopyridine systems undergo such reactions. For example, the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives has been accomplished through Suzuki cross-coupling reactions, where a bromo-substituted pyridine ring is coupled with a boronic acid derivative in the presence of a palladium catalyst. nih.gov This suggests that if a halo-substituent were present on the pyridine ring of this compound, similar cross-coupling reactions would be feasible.

Reaction Type Example Reaction Catalyst/Reagents Expected Product
Suzuki CouplingCoupling of a 4-halothiazolo[4,5-c]pyridine with an arylboronic acidPd(dppf)Cl₂, base4-Arylthiazolo[4,5-c]pyridine
N-Oxide FormationOxidation of the pyridine nitrogenm-CPBA or H₂O₂This compound N-oxide

This table illustrates potential transformations on the pyridine ring based on known reactivity of similar heterocyclic systems.

Chemical Transformations of the Methanol Substituent

The primary alcohol functionality of the methanol substituent at the C2 position of the thiazole ring is a key site for derivatization. Standard alcohol reactions can be applied to introduce a variety of functional groups.

The oxidation of the methanol group can lead to the corresponding aldehyde, Thiazolo[4,5-c]pyridine-2-carboxaldehyde, or further to the carboxylic acid. chemicalbook.com The aldehyde is a valuable intermediate for further synthetic modifications.

Esterification of the alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions will yield the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base.

Transformation Reagent(s) Typical Conditions Product
Oxidation to AldehydeMnO₂ or PCCInert solvent (e.g., CH₂Cl₂)Thiazolo[4,5-c]pyridine-2-carboxaldehyde
Oxidation to Carboxylic AcidKMnO₄ or Jones reagentAcidic or basic conditionsThiazolo[4,5-c]pyridine-2-carboxylic acid
EsterificationCarboxylic acid, acid catalyst (e.g., H₂SO₄)HeatingThiazolo[4,5-c]pyridin-2-ylmethyl ester
EtherificationAlkyl halide, base (e.g., NaH)Inert solvent (e.g., THF, DMF)2-(Alkoxymethyl)thiazolo[4,5-c]pyridine

This table summarizes common transformations of the 2-methanol group, with conditions inferred from general organic chemistry principles and reactions on similar heterocyclic alcohols.

Selective Oxidation and Reduction Reactions

The hydroxymethyl group at the 2-position of the thiazolo[4,5-c]pyridine scaffold is a versatile handle for a range of chemical transformations, most notably oxidation and reduction reactions.

Oxidation: The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, Thiazolo[4,5-c]pyridine-2-carboxaldehyde. This transformation is a key step in introducing a reactive carbonyl group for further derivatization. While specific literature for the oxidation of this compound is not abundant, standard and mild oxidizing agents are expected to be effective. The existence of Thiazolo[4,5-c]pyridine-2-carboxaldehyde as a commercially available compound supports the feasibility of this oxidation. chemicalbook.com

ReactantOxidizing AgentProductNotes
This compoundMild oxidizing agents (e.g., PCC, DMP)Thiazolo[4,5-c]pyridine-2-carboxaldehydeReaction conditions would be optimized to prevent over-oxidation to the carboxylic acid.

Reduction: Conversely, the hydroxymethyl group can be reduced to a methyl group, yielding 2-methylthiazolo[4,5-c]pyridine. This transformation can be achieved through a two-step process involving conversion of the alcohol to a halide followed by reductive dehalogenation, or through direct deoxygenation methods. Such modifications are crucial for structure-activity relationship (SAR) studies where the presence or absence of a hydrogen bond donor is being investigated.

ReactantReaction SequenceProductNotes
This compound1. Conversion to halide (e.g., with SOCl₂) 2. Reductive dehalogenation (e.g., with H₂/Pd-C)2-methylthiazolo[4,5-c]pyridineThis two-step approach is a common strategy for the reduction of benzylic-type alcohols.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification, providing avenues for introducing a wide array of substituents and modulating the physicochemical properties of the parent molecule.

Esterification: Ester derivatives can be synthesized by reacting this compound with various acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base. This reaction allows for the introduction of diverse R groups, which can influence the compound's lipophilicity, steric profile, and potential interactions with biological targets. For instance, the reaction with butyryl chloride would yield the corresponding butyrate (B1204436) ester. nih.gov

Etherification: Ether derivatives can be prepared through reactions like the Williamson ether synthesis, where the alkoxide of this compound (formed by treatment with a strong base) reacts with an alkyl halide. This method allows for the introduction of various alkyl or aryl-alkyl groups at the 2-position, further expanding the chemical space around the thiazolopyridine core.

Reaction TypeReagentsProduct TypeSignificance
EsterificationAcyl chlorides, Carboxylic anhydridesEstersProdrug strategies, modulation of solubility and cell permeability.
EtherificationAlkyl halides, Strong baseEthersIntroduction of metabolically stable linkages and diverse side chains.

Conversion to Diverse Functional Groups (e.g., halides, amines, nitriles)

The hydroxymethyl group is an excellent precursor for the introduction of other key functional groups, including halides, amines, and nitriles, which are themselves versatile intermediates for further chemical modifications.

Halides: The conversion of the primary alcohol to a halide, such as a chloride or bromide, is a fundamental transformation in organic synthesis. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed for this purpose. The resulting 2-(halomethyl)thiazolo[4,5-c]pyridine is a highly reactive intermediate, susceptible to nucleophilic substitution reactions.

Amines: The synthesis of 2-(aminomethyl)thiazolo[4,5-c]pyridine can be achieved from the corresponding halide via nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent, followed by deprotection. Alternatively, direct amination of the alcohol is possible through reductive amination of the corresponding aldehyde. The resulting primary amine can be further functionalized to form amides, sulfonamides, and other derivatives. The availability of thiazolo[4,5-c]pyridin-2-ylmethanamine (B3346554) as a chemical entity suggests its successful synthesis. chemicalbook.com The synthesis of related aminothiazolopyridines has been documented, for example, through the reaction of 2-(methylsulfonyl)thiazolo[4,5-c]pyridine with ethyl 4-amino-1-piperidinecarboxylate. prepchem.com

Nitriles: The hydroxymethyl group can be converted to a nitrile (cyanomethyl group) through a two-step process, typically involving initial conversion to a halide followed by reaction with a cyanide salt. The resulting 2-(cyanomethyl)thiazolo[4,5-c]pyridine introduces a valuable cyano group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Starting MaterialTarget Functional GroupTypical Reagents/Method
This compoundHalide (e.g., -CH₂Cl)SOCl₂, PBr₃
2-(Halomethyl)thiazolo[4,5-c]pyridineAmine (e.g., -CH₂NH₂)NH₃, Gabriel synthesis, Azide reduction
2-(Halomethyl)thiazolo[4,5-c]pyridineNitrile (e.g., -CH₂CN)NaCN, KCN

Strategies for Scaffold Diversification and Library Generation

The Thiazolo[4,5-c]pyridine core, particularly when functionalized with a reactive group like the hydroxymethyl in this compound, is an excellent starting point for the generation of compound libraries for high-throughput screening.

Combinatorial Chemistry: By leveraging the reactivity of the hydroxymethyl group and its derivatives (aldehyde, halide, amine), a combinatorial approach can be employed to rapidly generate a large number of diverse analogues. nih.gov For example, the aldehyde can be reacted with a library of amines in reductive amination protocols, or the halide can be reacted with a library of nucleophiles.

Scaffold Hopping: The thiazolo[4,5-c]pyridine scaffold itself can be considered a bioisostere of other important heterocyclic systems. Scaffold hopping is a strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known active compound. acs.orgnih.gov This can lead to compounds with improved properties such as potency, selectivity, or pharmacokinetic profiles. The development of novel fused heteroaromatic systems, such as 2H-thiazolo[4,5-d] nih.govprepchem.comnih.govtriazole, highlights the ongoing efforts to expand the available chemical space for such strategies. nih.govrsc.org

Functionalization of the Pyridine Ring: In addition to modifying the 2-position, diversification can be achieved by functionalizing the pyridine ring of the thiazolo[4,5-c]pyridine scaffold. This can be accomplished through various C-H activation or cross-coupling reactions, allowing for the introduction of substituents at different positions on the pyridine ring. researchgate.net This dual approach of modifying both the thiazole and pyridine components of the scaffold allows for a comprehensive exploration of the chemical space around this privileged heterocyclic system.

StrategyDescriptionExample Application
Combinatorial SynthesisRapid generation of a large library of compounds from a common intermediate.Reductive amination of Thiazolo[4,5-c]pyridine-2-carboxaldehyde with a diverse set of primary and secondary amines.
Scaffold HoppingReplacement of the core scaffold with a structurally different but functionally similar moiety.Replacing a known kinase inhibitor's core with the thiazolo[4,5-c]pyridine scaffold to discover novel inhibitors.
Late-Stage FunctionalizationIntroduction of functional groups onto the heterocyclic core at a late stage of the synthesis.C-H arylation of the pyridine ring of a pre-functionalized Thiazolo[4,5-c]pyridine derivative.

Spectroscopic Data for this compound Remains Elusive in Publicly Accessible Databases

A comprehensive search for advanced spectroscopic data for the chemical compound this compound has yielded no specific experimental results, preventing a detailed analysis as requested. Despite targeted searches for Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data, including the use of its CAS number (1269531-56-7), no publicly available research or database entries containing the ¹H NMR, ¹³C NMR, two-dimensional NMR, Infrared (IR), or Raman spectra for this specific compound could be located.

The inquiry sought a detailed structural elucidation based on a specific outline, including in-depth analysis of proton and carbon NMR, advanced 2D NMR techniques (such as COSY, HMQC, HMBC, and NOESY), and vibrational spectroscopy. This would involve the interpretation of chemical shifts, coupling constants, and correlation signals for a complete structural assignment, as well as the analysis of characteristic absorption bands and vibrational fingerprints from IR and Raman spectroscopy.

While general information on the thiazolo[4,5-c]pyridine scaffold and its various other derivatives is available, the specific data for the "-2-ylmethanol" substituted compound appears to be absent from the scientific literature and chemical databases accessible at this time. Such data is typically generated and published in peer-reviewed scientific journals following the synthesis and characterization of a new compound. The absence of this information suggests that either the detailed spectroscopic analysis of this compound has not been published or is not indexed in the searched repositories.

Therefore, the creation of an article with the requested detailed research findings, data tables, and in-depth analysis for each specified spectroscopic method is not possible.

Advanced Spectroscopic Characterization and Structural Elucidation of Thiazolo 4,5 C Pyridin 2 Ylmethanol

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule. For a compound like Thiazolo[4,5-c]pyridin-2-ylmethanol, both high-resolution and electron ionization techniques provide critical pieces of information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for unequivocally confirming the elemental composition of a synthesized compound by providing its exact mass with a high degree of accuracy (typically within 5 ppm). For this compound, the molecular formula is C₇H₆N₂OS. The theoretical exact mass can be calculated and compared against the experimental value obtained from an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The protonated molecule, [M+H]⁺, would be the most commonly observed ion in positive mode electrospray ionization (ESI). The confirmation of the measured exact mass against the calculated value provides strong evidence for the successful synthesis of the target compound.

Table 1: Theoretical and Expected HRMS Data for this compound

Molecular Formula Adduct Theoretical m/z
C₇H₆N₂OS [M+H]⁺ 167.0279

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that subjects the molecule to high-energy electrons (typically 70 eV), leading to extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule, revealing information about its structural components and bond stabilities.

For this compound, the molecular ion peak (M⁺·) at m/z 166 would be expected. The fragmentation pattern would likely involve initial cleavages at the most labile bonds. Key fragmentation pathways could include:

Loss of the hydroxymethyl radical (·CH₂OH): This would lead to a fragment ion corresponding to the thiazolo[4,5-c]pyridine (B1315820) core.

Cleavage of the thiazole (B1198619) ring: The thiazole ring can undergo characteristic fragmentation, often involving the loss of HCN or a sulfur-containing fragment.

Fragmentation of the pyridine (B92270) ring: The pyridine ring can also fragment, although it is generally more stable than the thiazole ring.

The analysis of these fragmentation patterns allows for a detailed structural confirmation. Studies on related thiazolopyrimidine structures have shown that the pyrimidine (B1678525) ring is often more stable than the fused thiazole ring during fragmentation. nuph.edu.ua

Table 2: Plausible EI-MS Fragmentation Data for this compound

Fragment Ion Proposed Structure Plausible m/z
[M]⁺· This compound 166
[M-CH₂OH]⁺ Thiazolo[4,5-c]pyridine radical cation 135

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from the ground state to an excited state, and the subsequent emission of light as fluorescence provides information about the nature of the excited state.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic thiazolopyridine system. The solvent can influence the position and intensity of these bands (solvatochromism). For instance, studies on related isothiazolo[4,5-b]pyridine derivatives have shown strong broad absorption bands with maxima that shift depending on the polarity of the solvent, such as ethanol (B145695) versus n-hexane. nih.gov

Fluorescence spectroscopy can reveal whether the compound is emissive. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined. The emission spectra of related heterocyclic systems have been shown to be sensitive to the solvent environment, with more polar solvents often leading to a red shift in the emission maximum. nih.gov

Table 3: Hypothetical Photophysical Data for this compound

Solvent Absorption λmax (nm) Emission λmax (nm)
Ethanol ~310-330 ~370-400

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula, C₇H₆N₂OS. A close agreement (typically within ±0.4%) between the experimental and calculated values provides strong evidence for the sample's purity and stoichiometric composition. This technique is routinely used to confirm the structure of newly synthesized compounds, as seen in the characterization of various novel thiazolopyridine derivatives. nuph.edu.ua

Table 4: Elemental Analysis Data for this compound (C₇H₆N₂OS)

Element Theoretical %
Carbon (C) 50.59
Hydrogen (H) 3.64
Nitrogen (N) 16.85

Computational and Theoretical Investigations of Thiazolo 4,5 C Pyridin 2 Ylmethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Extensive literature searches did not yield specific quantum chemical calculations for Thiazolo[4,5-c]pyridin-2-ylmethanol. This suggests that detailed theoretical studies on the electronic structure and reactivity of this particular compound may not be publicly available.

Density Functional Theory (DFT) Applications

No specific Density Functional Theory (DFT) studies for this compound were identified in the reviewed literature. DFT is a computational method frequently used to investigate the electronic properties of molecules, such as electron density, electrostatic potential, and orbital energies. For related heterocyclic systems like thiazole (B1198619) and pyridine (B92270) derivatives, DFT calculations have been employed to understand their structural stability and reactivity. nih.gov However, without specific calculations for this compound, a detailed analysis of its electronic characteristics remains speculative.

Frontier Molecular Orbital (FMO) Theory Analysis

A Frontier Molecular Orbital (FMO) analysis for this compound could not be found in the public domain. FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and its behavior in chemical reactions. For instance, in related thiazole and pyridine derivatives, FMO analysis has helped to elucidate their reactivity in nucleophilic and electrophilic substitution reactions. nih.gov The absence of such data for this compound limits the theoretical prediction of its chemical behavior.

Molecular Modeling and Docking Simulations for Interaction Prediction

Specific molecular modeling and docking simulations for this compound are not described in the available scientific literature. These computational techniques are vital in drug discovery for predicting how a molecule might interact with a biological target.

Predictive Binding Mode Analysis with Molecular Targets

There are no published studies detailing the predictive binding mode analysis of this compound with any specific molecular targets. Molecular docking studies on analogous compounds, such as thiazolo[5,4-b]pyridine (B1319707) derivatives, have been performed to investigate their potential as kinase inhibitors by predicting their binding interactions within the ATP-binding pocket of enzymes like c-KIT and EGFR-TK. nih.govnih.gov These studies often identify key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. However, in the absence of similar studies for this compound, its potential interactions with biological macromolecules cannot be specifically described.

Conformational Analysis and Energy Minimization

No specific conformational analysis or energy minimization studies for this compound have been reported. Such studies are fundamental to understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity. Computational methods are used to identify the most stable conformations (lowest energy states) of a molecule, which is a prerequisite for accurate molecular docking and SAR studies.

In Silico Structure-Activity Relationship (SAR) Studies to Guide Derivatization

There is no information available regarding in silico Structure-Activity Relationship (SAR) studies specifically for this compound. SAR studies are essential for optimizing lead compounds in drug development by identifying which parts of a molecule are important for its biological effect. For the broader class of thiazolopyridines, SAR studies have been conducted to guide the synthesis of new derivatives with improved potency and selectivity as, for example, kinase inhibitors. nih.govnih.gov These studies typically involve synthesizing a series of related compounds and evaluating their biological activity to build a model of the pharmacophore. Without experimental data or computational models for this compound, no such SAR analysis can be provided.

Thiazolo 4,5 C Pyridin 2 Ylmethanol As a Versatile Chemical Building Block in Advanced Organic Synthesis

Applications as a Core Scaffold for the Construction of Diverse Heterocyclic Systems

Thiazolo[4,5-c]pyridin-2-ylmethanol serves as a crucial starting material for the synthesis of a variety of more complex heterocyclic structures. The hydroxymethyl group at the 2-position of the thiazole (B1198619) ring provides a convenient site for functional group transformation, enabling the annulation of additional rings and the introduction of diverse substituents.

A notable application of this compound is in the preparation of triazolopyridines. google.comgoogle.com The synthesis of this compound itself is efficiently achieved by the reduction of the corresponding ethyl thiazolo[4,5-c]pyridine-2-carboxylate. google.com For instance, treatment of the carboxylate with sodium borohydride (B1222165) in ethanol (B145695) at low temperatures affords the desired alcohol in high yield. google.com This intermediate is then further elaborated. Although the specific subsequent reaction steps for this compound are detailed within patented procedures for preparing c-Met inhibitors, the general strategy involves the conversion of the alcohol to a more reactive species to facilitate the construction of the triazole ring. google.com This underscores the role of this compound as a key precursor to medicinally relevant scaffolds.

The reactivity of the thiazolopyridine core, combined with the versatility of the hydroxymethyl group, allows for its use in the synthesis of various fused heterocyclic systems beyond triazolopyridines, including thiazoloquinoline and thiazolonaphthyridine derivatives. tandfonline.com

Utilization in the Design and Synthesis of Complex Organic Architectures

The structural rigidity and defined stereoelectronic properties of the thiazolopyridine nucleus make this compound an attractive scaffold for the design of complex organic molecules with specific three-dimensional orientations. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group, thereby providing multiple pathways for molecular elaboration.

In the context of medicinal chemistry, this building block has been incorporated into the synthesis of potent enzyme inhibitors. For example, it is a documented intermediate in the synthesis of certain triazolopyridines and triazolopyrazines designed as c-Met inhibitors, which are relevant in cancer therapy. google.comgoogleapis.com The synthesis of these complex molecules often involves a multi-step sequence where the thiazolopyridine unit acts as a central scaffold, and the hydroxymethyl group is a key point for connecting other parts of the molecule.

The following table summarizes the synthesis of this compound as an intermediate for more complex structures:

Starting MaterialReagentProductApplication of ProductReference
Ethyl thiazolo[4,5-c]pyridine-2-carboxylateSodium borohydrideThis compoundIntermediate for triazolopyridines google.com
This compound(Not specified in public literature)Triazolopyridine derivativesc-Met inhibitors google.com

Integration into Combinatorial Chemistry Efforts for Chemical Library Generation

While the direct application of this compound in large-scale combinatorial library synthesis is not extensively documented in publicly available literature, its structural features make it a highly suitable candidate for such endeavors. The principles of combinatorial chemistry rely on the use of versatile scaffolds that can be readily functionalized with a variety of building blocks to generate a large number of structurally related compounds for high-throughput screening. youtube.comyoutube.com

The hydroxymethyl group of this compound can be derivatized through a range of reactions, such as esterification, etherification, or conversion to an amine, allowing for the introduction of diverse side chains. Furthermore, the pyridine (B92270) nitrogen can be quaternized or the aromatic rings can be subjected to substitution reactions, further expanding the accessible chemical space. The combination of a rigid core with multiple points of diversification is a hallmark of a good scaffold for combinatorial chemistry. nih.gov

The generation of libraries based on the thiazolopyridine scaffold could lead to the discovery of new bioactive molecules for various therapeutic targets. nih.govacs.org

Potential in the Development of Components for Advanced Materials Science

The photophysical and electronic properties of fused aromatic heterocycles have led to their investigation in materials science for applications such as organic light-emitting diodes (OLEDs), sensors, and semiconductors. tandfonline.com Thiazole-containing compounds, in particular, are known to exhibit interesting electronic properties.

Although the specific use of this compound in materials science is not yet well-established, its structure suggests potential in this field. The thiazolopyridine core is an electron-deficient system that can be tailored through chemical modification to tune its electronic and photophysical properties. The hydroxymethyl group provides a convenient anchor point for polymerization or for grafting the molecule onto surfaces. For instance, it could be used to create polymers with novel electronic properties or to develop sensitive and selective chemical sensors. The derivatization of the thiazolopyridine scaffold has been shown to be a viable strategy for creating new functional materials. tandfonline.com

Future Research Trajectories and Perspectives for Thiazolo 4,5 C Pyridin 2 Ylmethanol

Innovation in Sustainable and Atom-Economical Synthetic Pathways

The current synthesis of Thiazolo[4,5-c]pyridin-2-ylmethanol often involves the reduction of the corresponding ethyl ester, ethyl thiazolo[4,5-c]pyridine-2-carboxylate, using reducing agents like sodium borohydride (B1222165). google.comgoogle.com While effective at a laboratory scale, future research will likely focus on developing more sustainable and atom-economical synthetic routes. This aligns with the broader goals of green chemistry to minimize waste and energy consumption.

Key areas for innovation include:

Catalytic Hydrogenation: Replacing stoichiometric reducing agents with catalytic hydrogenation presents a greener alternative. The development of efficient and selective heterogeneous or homogeneous catalysts for the reduction of the ester or the corresponding carboxylic acid would significantly improve the atom economy and reduce waste.

One-Pot and Multicomponent Reactions: Future synthetic strategies may aim to construct the thiazolopyridine core and introduce the hydroxymethyl group in a single, streamlined process. Multi-component reactions, which combine three or more starting materials in a single reaction vessel, are particularly attractive for their efficiency and reduction of intermediate purification steps. who.int

Use of Greener Solvents: Exploring the use of biomass-derived or other environmentally benign solvents in the synthesis of thiazolopyridine derivatives is an active area of research that can be extended to the synthesis of this compound. bham.ac.uk

Synthetic ApproachKey AdvantagesFuture Research Focus
Catalytic Hydrogenation High atom economy, reduced wasteDevelopment of selective and reusable catalysts
One-Pot Reactions Increased efficiency, reduced purification stepsDesign of novel cascade reaction sequences
Green Solvents Reduced environmental impact, improved safetyIdentification of effective and recyclable bio-solvents

Exploration of Unprecedented Reactivity and Novel Chemical Transformations

The reactivity of this compound is largely centered around the functional groups present: the thiazole (B1198619) ring, the pyridine (B92270) ring, and the primary alcohol. Future research will undoubtedly delve into exploring novel transformations of this scaffold to generate a diverse range of derivatives with unique properties.

Oxidation of the Hydroxymethyl Group: The primary alcohol functionality is a key handle for further derivatization. Controlled oxidation to the corresponding aldehyde, Thiazolo[4,5-c]pyridine-2-carboxaldehyde, or carboxylic acid, Thiazolo[4,5-c]pyridine-2-carboxylic acid, would provide access to a new family of compounds. These derivatives can serve as versatile building blocks for the synthesis of amides, esters, and other functional molecules through well-established coupling reactions.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine and thiazole rings is a powerful strategy for introducing new substituents without the need for pre-functionalized starting materials. Future work could focus on developing regioselective C-H activation methods to introduce alkyl, aryl, or other functional groups, thereby rapidly expanding the chemical space around the core scaffold.

Derivatization of the Thiazole and Pyridine Nitrogens: The nitrogen atoms in both the thiazole and pyridine rings offer sites for quaternization or coordination to metal centers. For instance, the synthesis of pyridinium (B92312) N-(thiazolo[4,5-c]pyridin-2-yl) amides has been reported, showcasing the potential for novel reactivity at the nitrogen atoms. bham.ac.uk

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide valuable insights and guide experimental efforts.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) and other computational methods can be employed to model reaction mechanisms and predict the most likely sites for electrophilic or nucleophilic attack. This can aid in the design of selective functionalization strategies, saving significant experimental time and resources.

Designing Novel Derivatives with Tailored Properties: Computational screening of virtual libraries of this compound derivatives can identify candidates with desired electronic, optical, or biological properties. For example, molecular docking studies can predict the binding affinity of derivatives to specific biological targets, guiding the design of new therapeutic agents.

Understanding Spectroscopic and Physicochemical Properties: Computational models can help in the interpretation of experimental data, such as NMR and UV-Vis spectra, and predict key physicochemical properties like solubility and lipophilicity, which are crucial for drug development and materials science applications.

Computational MethodApplication for this compoundPotential Impact
Density Functional Theory (DFT) Predicting reaction pathways and regioselectivityMore efficient and selective synthesis
Molecular Docking Screening for potential biological targetsAccelerated drug discovery
Quantitative Structure-Activity Relationship (QSAR) Predicting the biological activity of derivativesDesign of more potent compounds

Integration into Emerging Areas of Chemical Research (e.g., Supramolecular Chemistry)

The unique structural features of this compound, including its aromatic rings and hydrogen bonding capabilities, make it an attractive building block for supramolecular chemistry and materials science.

Supramolecular Assemblies: The pyridyl and thiazolyl nitrogen atoms, along with the hydroxyl group, can participate in hydrogen bonding and metal coordination to form well-defined supramolecular structures such as coordination polymers, metal-organic frameworks (MOFs), and self-assembled monolayers. These materials could find applications in areas like gas storage, catalysis, and sensing.

Organic Electronics: Thiazole and pyridine-containing compounds are known to exhibit interesting electronic and photophysical properties. Future research could explore the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Bioconjugation and Chemical Biology: The hydroxymethyl group provides a convenient point of attachment for conjugation to biomolecules such as proteins, peptides, or nucleic acids. This could lead to the development of novel bioprobes, imaging agents, or targeted drug delivery systems. The interaction of thiazolopyridine derivatives with luciferases for bioluminescence imaging highlights the potential in this area. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Thiazolo[4,5-c]pyridin-2-ylmethanol, and how can purity be maximized during synthesis?

  • Methodological Answer : Multi-step synthesis is typically required, involving cyclization of precursor pyridine-thiazole hybrids. For example, alkylation of 3-(5-mercapto-oxadiazolyl-methyl)thiazolopyridinone with acrylonitrile in pyridine/water (5:1 ratio) yields intermediates with high regioselectivity . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/DMF) improves purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N ±0.4% tolerance) .

Q. How can structural characterization of this compound derivatives be systematically validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Identify protons on the thiazole ring (δ 7.5–8.5 ppm) and pyridine moiety (δ 8.0–9.0 ppm). Methanol (-CH2OH) protons appear as a singlet near δ 4.5–5.0 ppm .
  • FTIR : Confirm O-H stretching (3200–3500 cm⁻¹) and C=N/C-S vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ peaks; high-resolution MS (HRMS) validates molecular formulas .

Q. What strategies are effective for improving solubility of this compound in aqueous buffers?

  • Methodological Answer : Solubility is often limited due to aromatic heterocycles. Strategies include:

  • Salt formation : React with HCl or sodium acetate to form water-soluble salts .
  • Co-solvent systems : Use DMSO/PBS (10–20% v/v) or cyclodextrin inclusion complexes .
  • Derivatization : Introduce polar groups (e.g., sulfonic acid via sulfonation) without altering core activity .

Advanced Research Questions

Q. How do structural modifications to the thiazolo-pyridine core influence binding affinity to kinase targets (e.g., IRAK4)?

  • Methodological Answer : Replace the methanol group with electron-withdrawing substituents (e.g., -CF3) to enhance hydrophobic interactions. In silico docking (AutoDock Vina) predicts binding poses in IRAK4’s ATP pocket (PDB: 4U6T). Validate via SPR assays (KD < 100 nM for 2-methyl-thiazolo derivatives) . SAR studies show 5-fluoro-pyridin-3-yl substitutions improve selectivity over JAK2 by 10-fold .

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy of this compound analogs?

  • Methodological Answer : Use carrageenan-induced paw edema in rats (OECD 425). Administer analogs orally (10–50 mg/kg) and measure edema reduction at 3–6 hours. Compare to indomethacin (positive control). For chronic inflammation, employ collagen-induced arthritis models with histopathological scoring of synovitis . Pharmacokinetic analysis (LC-MS/MS) confirms bioavailability >40% for morpholine-substituted derivatives .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound class?

  • Methodological Answer : Discrepancies often arise from metabolic instability. Perform hepatic microsome assays (human/rat) to identify degradation pathways (e.g., CYP3A4-mediated oxidation). Stabilize via deuteration at vulnerable positions (e.g., C-7 of pyridine) . Validate using stable isotope-labeled analogs in PK/PD studies .

Q. What computational tools are effective for predicting off-target interactions of this compound derivatives?

  • Methodological Answer : Use Schrödinger’s Phase Similarity tool to screen against ChEMBL databases. Molecular dynamics simulations (AMBER) assess binding stability to unintended targets (e.g., hERG channel). Combine with ToxCast assays to prioritize derivatives with low cardiotoxicity risk .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported anti-microbial activity across similar thiazolo-pyridine derivatives?

  • Methodological Answer : Variability may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines. Test derivatives against gram-positive (S. aureus ATCC 29213) and gram-negative (E. coli ATCC 25922) strains with ciprofloxacin controls. Confirm membrane disruption via SEM imaging .

Tables

Table 1 : Key Synthetic Intermediates for this compound Derivatives

IntermediateSynthesis StepYield (%)Purity (HPLC)Reference
3-(5-Mercapto-oxadiazolyl-methyl)Alkylation of thiazolopyridinone65–75≥98%
7-Fluoro-pyridin-3-yl boronateSuzuki coupling with Pd2(dba)350–60≥95%

Table 2 : Biological Activities of Select Derivatives

CompoundTargetIC50 (nM)Selectivity Index (vs. JAK2)
2-Methyl-thiazolo derivativeIRAK41215.3
Morpholine-substitutedGlucokinase8.58.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.